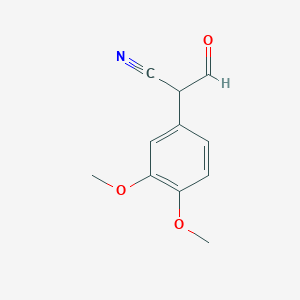

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Overview

Description

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization of Organic Compounds

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is utilized in the synthesis of various organic compounds. For instance, it is used in the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes, leading to the formation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, as demonstrated by Yılmaz et al. (2005) in their study published in Tetrahedron (Yılmaz, Uzunalioğlu, & Pekel, 2005). Additionally, it is involved in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with antimicrobial properties, as reported by Kheder and Mabkhot (2012) in the International Journal of Molecular Sciences (Kheder & Mabkhot, 2012).

2. Corrosion Inhibition

In the field of materials science, this compound has been found to have applications in corrosion inhibition. Chafiq et al. (2020) discovered that derivatives of this compound, namely 2-MPOD and 3-MPOD, are effective inhibitors for mild steel corrosion in acidic solutions. Their study in the journal Materials Chemistry and Physics highlights the use of quantum chemistry studies and molecular dynamics simulations to understand the inhibition properties of these compounds (Chafiq et al., 2020).

3. Electrochemical Properties

The electrochemical and in-situ spectroelectrochemical properties of certain compounds derived from this compound have also been studied. Feridun et al. (2019) in Dyes and Pigments, synthesized novel metal-free and metal phthalocyanines bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents, exploring their potential in electrochromic applications (Feridun et al., 2019).

4. Quantum Chemical Investigation

Research on the structural, electro-optical, and charge-transport properties of derivatives of this compound has been conducted to understand their potential in material science. Irfan et al. (2015) investigated the charge-transport behavior of DMNPN, a derivative, revealing its efficiency as a hole-transport material in their study published in Comptes Rendus Chimie (Irfan et al., 2015).

5. Polymer Synthesis and Properties

This compound has also found applications in polymer chemistry. For example, Merlani et al. (2015) synthesized a polymer from a derivative of this compound, exploring its potential for forming a carbonyl–aromatic π-stacked structure with intramolecular charge transfer interactions, as described in Polymer Chemistry (Merlani et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is the beta-1 adrenoceptor . This receptor plays a crucial role in the regulation of heart function. The compound also shows some activity as a monoamine oxidase inhibitor .

Mode of Action

The compound interacts with its targets through antagonist activity at beta-1 receptors . This means it binds to these receptors and blocks their normal function. In the case of beta-1 adrenoceptors, this results in a decrease in heart rate and blood pressure .

Biochemical Pathways

Its activity as a monoamine oxidase inhibitor suggests it may influence the metabolism of monoamine neurotransmitters, such as dopamine and serotonin .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include a reduction in heart rate and blood pressure due to its antagonist activity at beta-1 adrenoceptors . Its activity as a monoamine oxidase inhibitor may also result in increased levels of monoamine neurotransmitters in the brain .

Biochemical Analysis

Biochemical Properties

It is known that the compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Cellular Effects

A derivative of this compound has shown antioxidant and cytotoxic effects in Hep-G2 cells, a human liver cancer cell line .

Molecular Mechanism

It is known that the compound is an analogue of lignin peroxidase, an enzyme that catalyzes the chemical reaction .

Temporal Effects in Laboratory Settings

It is known that the compound is an alkaloid isolated from the Cactaceae family .

Dosage Effects in Animal Models

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Metabolic Pathways

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Transport and Distribution

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Subcellular Localization

It is known that the compound is an analogue of the major human neurotransmitter dopamine .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPUMVINNQFVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C=O)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2491440.png)

![2-Benzyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2491442.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2491444.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2491452.png)